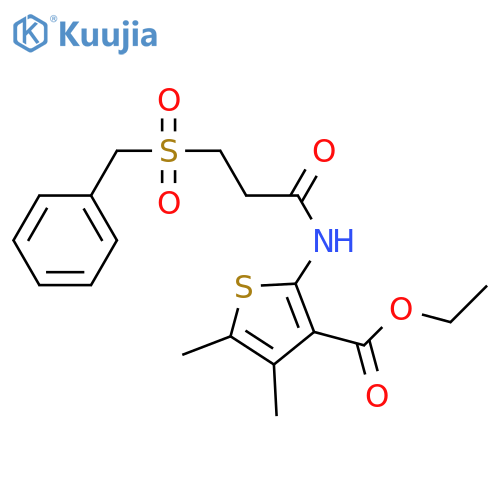

Cas no 923386-72-5 (ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate)

923386-72-5 structure

商品名:ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate

CAS番号:923386-72-5

MF:C19H23NO5S2

メガワット:409.519623041153

CID:5449405

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- LDXLBDPOOKEFSP-UHFFFAOYSA-N

- ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate

-

- インチ: 1S/C19H23NO5S2/c1-4-25-19(22)17-13(2)14(3)26-18(17)20-16(21)10-11-27(23,24)12-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3,(H,20,21)

- InChIKey: LDXLBDPOOKEFSP-UHFFFAOYSA-N

- ほほえんだ: C1(NC(=O)CCS(CC2=CC=CC=C2)(=O)=O)SC(C)=C(C)C=1C(OCC)=O

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2983-0101-2μmol |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-5μmol |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-2mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 2mg |

$59.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-3mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-5mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 5mg |

$69.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-30mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 30mg |

$119.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-1mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 1mg |

$54.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-20μmol |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 20μl |

$79.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-10mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 10mg |

$79.0 | 2023-04-28 | |

| Life Chemicals | F2983-0101-20mg |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate |

923386-72-5 | 90%+ | 20mg |

$99.0 | 2023-04-28 |

ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

923386-72-5 (ethyl 4,5-dimethyl-2-(3-phenylmethanesulfonylpropanamido)thiophene-3-carboxylate) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量